(Cyclobut-2-en-1-yl)(triphenyl)silane
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Overview
Description
(Cyclobut-2-en-1-yl)(triphenyl)silane is an organosilicon compound that features a cyclobutene ring attached to a silicon atom, which is further bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobut-2-en-1-yl)(triphenyl)silane typically involves the reaction of cyclobutene with triphenylsilane under specific conditions. One common method is the hydrosilylation reaction, where cyclobutene is reacted with triphenylsilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydrosilylation reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Industrial production would also involve purification steps, such as distillation or recrystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Cyclobut-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Phenyl-substituted derivatives with functional groups like halogens or nitro groups.
Scientific Research Applications
(Cyclobut-2-en-1-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It can be used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which (Cyclobut-2-en-1-yl)(triphenyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across the double bond of cyclobutene. The molecular targets and pathways involved vary based on the specific chemical transformations and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylsilane: Similar structure but lacks the phenyl groups.
Triphenylsilane: Contains the phenyl groups but lacks the cyclobutene ring.
Cyclobutyltriphenylsilane: Similar but with a saturated cyclobutyl ring instead of the cyclobutene ring.
Uniqueness
(Cyclobut-2-en-1-yl)(triphenyl)silane is unique due to the presence of both the cyclobutene ring and the triphenylsilane moiety
Properties
CAS No. |
922189-85-3 |
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Molecular Formula |
C22H20Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
cyclobut-2-en-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-17,22H,18H2 |
InChI Key |
SASPUPCBYFLRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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